

An In-depth Technical Guide to GPR120 Receptor Internalization and Desensitization

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Compound of Interest

Compound Name: GPR120 Agonist 5

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Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of a diverse array of physiological processes. Activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids, GPR120 plays a pivotal role in metabolism, inflammation, and gustation. Its involvement in mediating the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids has positioned it as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.^{[1][2][3]}

Upon agonist binding, the activity of GPR120 is tightly regulated through a series of events, primarily internalization and desensitization. These processes are crucial for terminating the initial signal and modulating the receptor's long-term responsiveness. A comprehensive understanding of the molecular mechanisms governing GPR120 internalization and desensitization is paramount for the development of effective and selective therapeutic agents targeting this receptor.

This technical guide provides an in-depth exploration of the core mechanisms of GPR120 internalization and desensitization. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the key signaling pathways, quantitative data on receptor dynamics, and explicit experimental protocols to investigate these phenomena.

Core Mechanisms of GPR120 Internalization and Desensitization

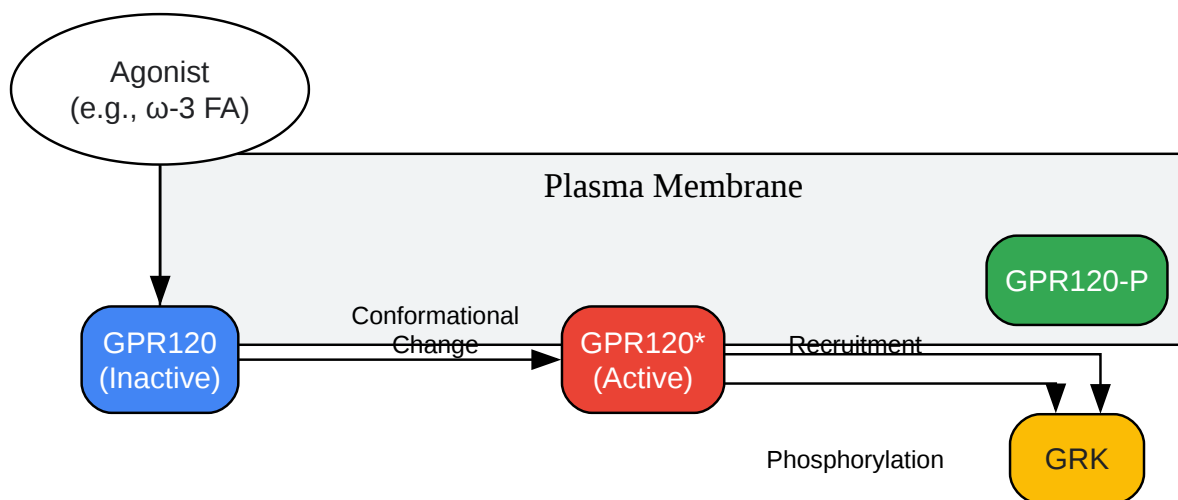
The canonical pathway for G protein-coupled receptor (GPCR) desensitization and internalization is initiated by agonist-induced conformational changes in the receptor. This leads to the recruitment of G protein-coupled receptor kinases (GRKs) which phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the receptor. This phosphorylation event increases the receptor's affinity for β -arrestin proteins. The binding of β -arrestin sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling. Subsequently, β -arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to facilitate the internalization of the receptor into clathrin-coated pits.

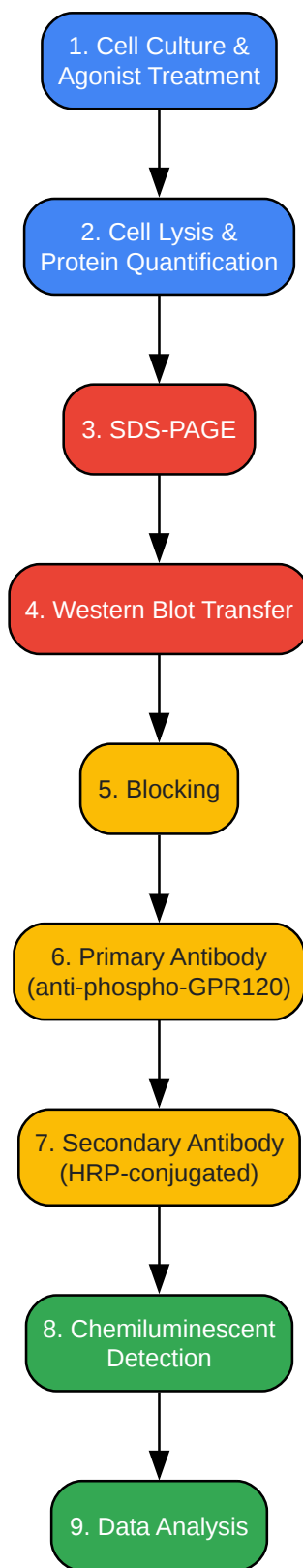
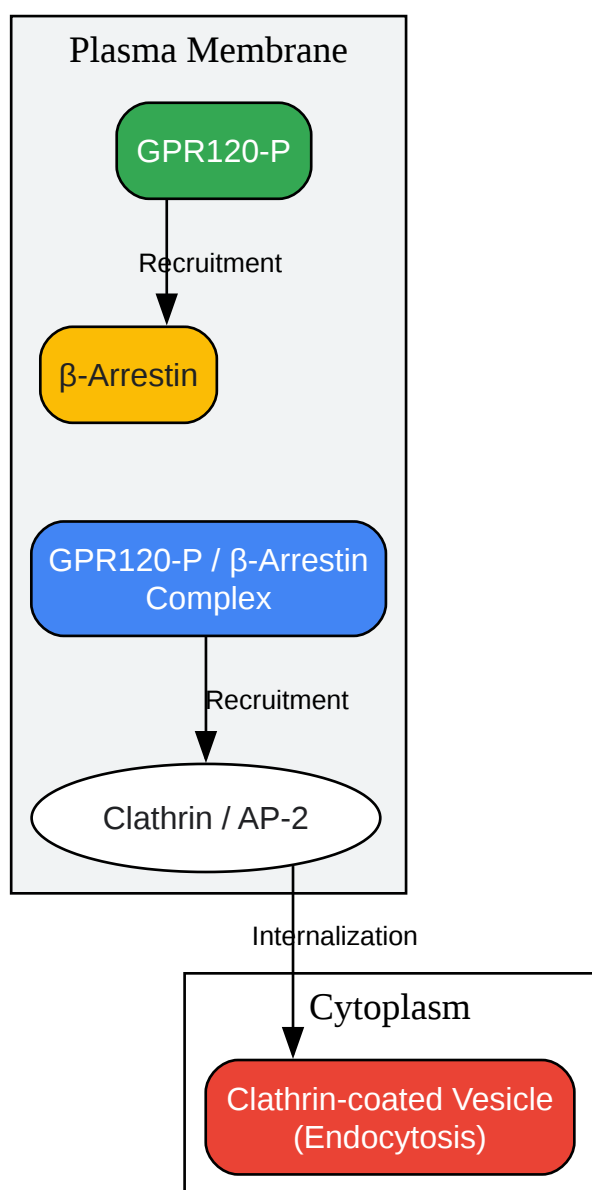
In the context of GPR120, this pathway is a central regulatory mechanism. Both the short (GPR120S) and long (GPR120L) splice variants of human GPR120 have been shown to recruit β -arrestin proteins, leading to robust internalization.^{[1][4]} The recruitment of β -arrestin 2 is particularly important and is regulated by GPR120 phosphorylation.

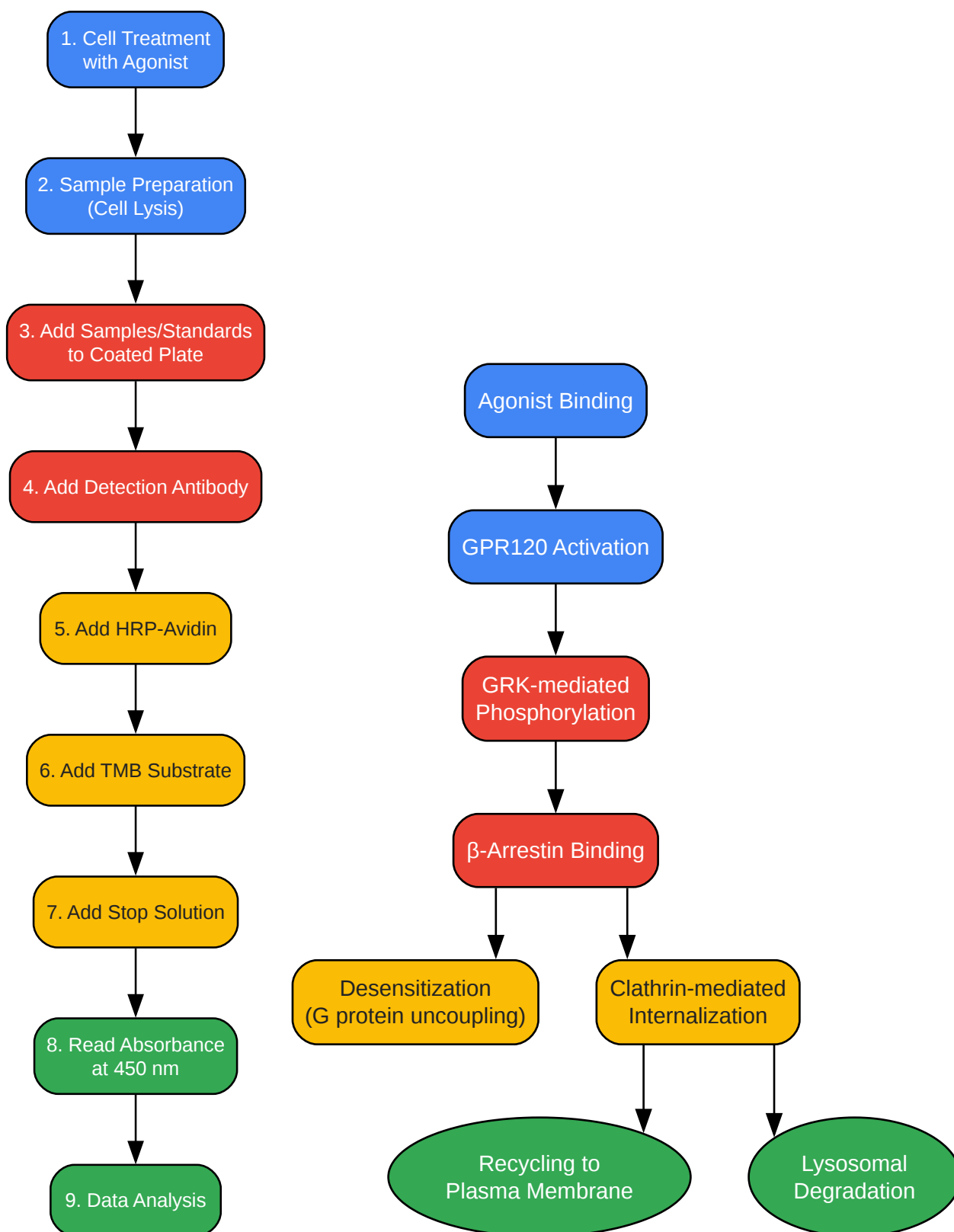
Signaling Pathways

The signaling cascades governing GPR120 internalization and desensitization are intricate and involve multiple key protein interactions. The primary pathway involves agonist activation, GRK-mediated phosphorylation, and subsequent β -arrestin recruitment, leading to clathrin-mediated endocytosis.

Agonist-Induced GPR120 Activation and GRK Phosphorylation







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References

- 1. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fn-test.com [fn-test.com]
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